molecular formula C17H13NO4S B1349281 2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid CAS No. 301229-04-9

2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid

Cat. No.: B1349281
CAS No.: 301229-04-9
M. Wt: 327.4 g/mol
InChI Key: POYASDCQBXPHNL-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid is a useful research compound. Its molecular formula is C17H13NO4S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Organotin(IV) complexes using derivatives of 2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid have been synthesized and characterized. These complexes exhibit diverse structural features and have been evaluated for potential biological applications, showcasing the chemical versatility and biological relevance of this compound (Shahid et al., 2005).

Photophysical Properties

The compound has been utilized in the synthesis of lanthanide-based coordination polymers. These polymers are structurally intriguing and possess notable photophysical properties, making them valuable in the study of luminescent materials and their potential applications (Sivakumar et al., 2011).

Crystallographic Applications

The compound's derivatives have been employed in the growth of non-centrosymmetric crystals. This application is significant in the field of crystallography, providing insights into the structural aspects of materials and their potential technological applications (Chesna et al., 2017).

Biochemical Studies

The biochemical properties and potential therapeutic applications of the compound and its derivatives have been explored. These studies contribute to the understanding of the biochemical interactions and the potential medicinal value of these compounds (Rudyakova et al., 2008).

Properties

IUPAC Name

2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-15-10-14(16(20)18(15)11-6-2-1-3-7-11)23-13-9-5-4-8-12(13)17(21)22/h1-9,14H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYASDCQBXPHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369700
Record name F0270-0021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301229-04-9
Record name F0270-0021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.